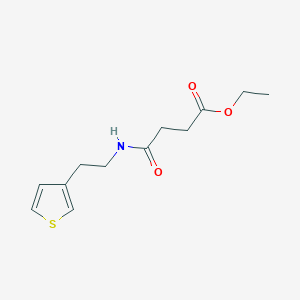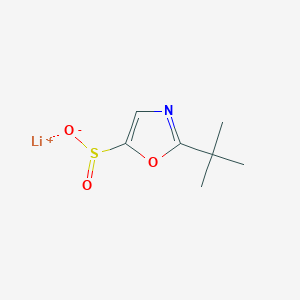
Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate is a synthetic organic compound that features a thiophene ring, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Mécanisme D'action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives interact with various biological targets to exert their effects . More research is needed to elucidate the exact interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact pathways and downstream effects of this compound remain to be explored.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties . The specific effects of this compound at the molecular and cellular level need further investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxo-4-(thiophen-2-yl)but-3-enoate: Another thiophene derivative with similar structural features.
Ethyl 3-oxo-4-(thiophene-2-yl)butanoate: A compound with a similar thiophene ring and carbonyl group.
Uniqueness
Ethyl 4-oxo-4-((2-(thiophen-3-yl)ethyl)amino)butanoate is unique due to its specific substitution pattern on the thiophene ring and the presence of both an amino and ester functional group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Propriétés
IUPAC Name |
ethyl 4-oxo-4-(2-thiophen-3-ylethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-16-12(15)4-3-11(14)13-7-5-10-6-8-17-9-10/h6,8-9H,2-5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKACRUMPXJYIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![METHYL 3-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE](/img/structure/B2931038.png)
![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)
![2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2931040.png)

![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)
![4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2931043.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2931049.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)

![3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2931055.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
